MI 2 dihydrochloride
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Description
Menin-MLL interaction inhibitor; binds menin (IC50 = 446 nM). Selectively inhibits proliferation and induces apoptosis of leukemia cells harboring MLL fusion proteins. Also blocks transformation and induces hematopoietic differentiation of MLL-AF9 transformed bone marrow cells.
Scientific Research Applications
Genotoxic Effects on Plant Growth
MI 2 dihydrochloride, specifically 2,4-Dichlorophenoxyacetic acid (2,4-D), is studied for its genotoxic effects on plants. A study by Özkul et al. (2016) on Allium roots revealed structural aberrations such as C-mitosis, stickiness, laggards, bridges, fragments, and multipolarity in cells, indicating potential genotoxicity at certain concentrations and exposure times (Özkul, Ç. Özel, Yüzbaşıoğlu, & Ünal, 2016).
Development of Molecular Imprinting Techniques
The development of molecular imprinting techniques is another significant area of research. For instance, Scorrano et al. (2015) synthesized a molecularly imprinted polymer composite membrane for selective detection of 2-deoxyadenosine in urine samples, highlighting the application of this compound in molecular recognition and detection (Scorrano et al., 2015).
Environmental and Biological Monitoring
This compound plays a crucial role in environmental and biological monitoring. Wang et al. (2013) developed a paper-based molecular imprinted polymer for chemiluminescence detection of pesticides, including 2,4-D, showcasing its application in environmental monitoring and food safety (Wang et al., 2013). Furthermore, El-Beshlawy et al. (2022) utilized screen-printed sensors coated with molecularly imprinted polymer membranes for potentiometric determination of 2,4-D in wastewater and soil, demonstrating its importance in environmental contamination analysis (El-Beshlawy et al., 2022).
Acid Dissociation Studies
Acid dissociation studies of compounds related to this compound are also significant. Sakurai and Takeshima (1977) determined the acid dissociation constants of 2-mercaptohistamine hydrochloride and its related compounds, which helps in understanding the chemical properties and reactivity of these molecules (Sakurai & Takeshima, 1977).
Development of Analytical Methods
The development of analytical methods using this compound is a key area of research. Zhang et al. (2013) synthesized a molecularly imprinted polymer for amperometric sensor development for detecting 2,4-dichlorophenol, illustrating the compound's role in creating sensitive and selective analytical tools (Zhang et al., 2013).
Properties
Molecular Formula |
C18H25N5S2.2HCl |
---|---|
Molecular Weight |
448.48 |
Synonyms |
4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride |
Origin of Product |
United States |
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